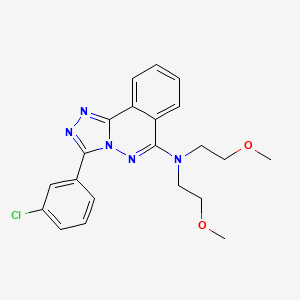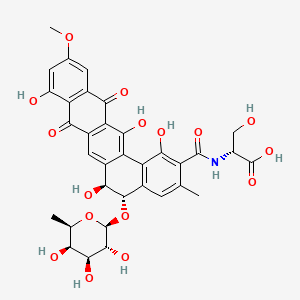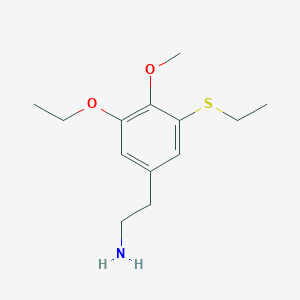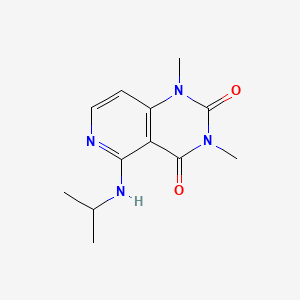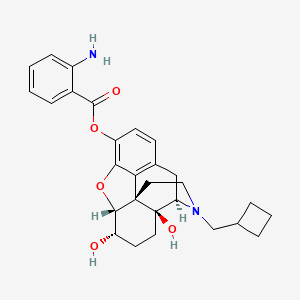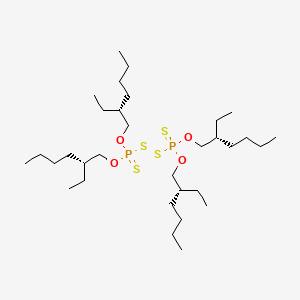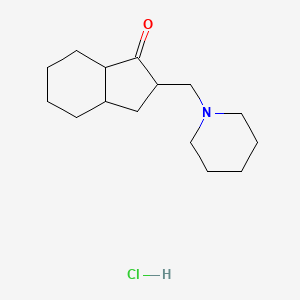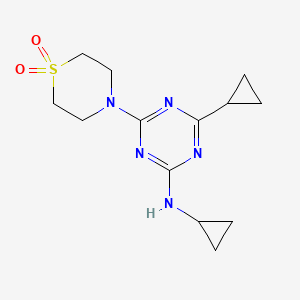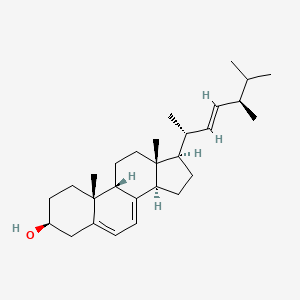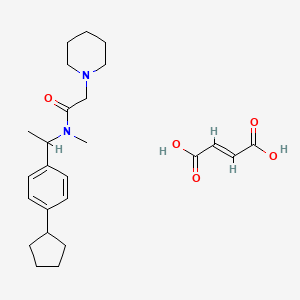
N-(1-(4-Cyclopentylphenyl)ethyl)-N-methylpiperidinoacetamide hydrogen maleate hemihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(4-Cyclopentylphenyl)ethyl)-N-methylpiperidinoacetamide hydrogen maleate hemihydrate is a complex organic compound with a unique structure that includes a piperidine ring, a cyclopentylphenyl group, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Cyclopentylphenyl)ethyl)-N-methylpiperidinoacetamide hydrogen maleate hemihydrate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclopentylphenyl group, and the acetamide moiety. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines, followed by deprotection and selective intramolecular cyclization.
Palladium-catalyzed cyclization: This method uses a palladium catalyst to facilitate the cyclization of propargyl units with diamine components, resulting in the formation of piperazines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(4-Cyclopentylphenyl)ethyl)-N-methylpiperidinoacetamide hydrogen maleate hemihydrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: N-bromosuccinimide (NBS), various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-(1-(4-Cyclopentylphenyl)ethyl)-N-methylpiperidinoacetamide hydrogen maleate hemihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(1-(4-Cyclopentylphenyl)ethyl)-N-methylpiperidinoacetamide hydrogen maleate hemihydrate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-(4-Cyclohexylphenyl)ethyl)-N-methylpiperidinoacetamide
- N-(1-(4-Cyclopropylphenyl)ethyl)-N-methylpiperidinoacetamide
- N-(1-(4-Cyclobutylphenyl)ethyl)-N-methylpiperidinoacetamide
Uniqueness
N-(1-(4-Cyclopentylphenyl)ethyl)-N-methylpiperidinoacetamide hydrogen maleate hemihydrate is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds. Its cyclopentylphenyl group, in particular, may influence its binding affinity and selectivity for molecular targets.
Propriétés
Numéro CAS |
80649-53-2 |
|---|---|
Formule moléculaire |
C25H36N2O5 |
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C21H32N2O.C4H4O4/c1-17(22(2)21(24)16-23-14-6-3-7-15-23)18-10-12-20(13-11-18)19-8-4-5-9-19;5-3(6)1-2-4(7)8/h10-13,17,19H,3-9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
DYMWCFJZICIYRQ-WLHGVMLRSA-N |
SMILES isomérique |
CC(C1=CC=C(C=C1)C2CCCC2)N(C)C(=O)CN3CCCCC3.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CC(C1=CC=C(C=C1)C2CCCC2)N(C)C(=O)CN3CCCCC3.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



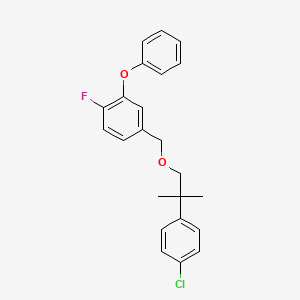
![[(1S,8R,13R)-1,18,19,23,23-pentahydroxy-2,5,15-trioxo-10,11-bis[(3,4,5-trihydroxybenzoyl)oxy]-6,9,14,24-tetraoxapentacyclo[18.3.1.04,22.08,13.016,21]tetracosa-3,16,18,20-tetraen-12-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12761302.png)

